4-Hydroperoxybenzenesulfonamide
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Overview
Description
4-Hydroperoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. The compound features a hydroperoxy group attached to a benzenesulfonamide structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroperoxybenzenesulfonamide typically involves the introduction of a hydroperoxy group to a benzenesulfonamide precursor. One common method includes the reaction of benzenesulfonamide with hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroperoxy derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product often involves crystallization or chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroperoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can participate in oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the hydroperoxy group can yield the corresponding hydroxylamine or amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols under appropriate conditions.
Major Products:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Hydroxylamines, amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-Hydroperoxybenzenesulfonamide has diverse applications in scientific research:
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to generate reactive oxygen species.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Hydroperoxybenzenesulfonamide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can induce oxidative stress in microbial cells or cancer cells, leading to cell damage and apoptosis. The compound may also inhibit specific enzymes or pathways critical for cell survival .
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
4-Hydroxybenzenesulfonamide: Contains a hydroxyl group instead of a hydroperoxy group, leading to different reactivity and applications.
Sulfanilamide: A well-known antimicrobial agent with a simpler structure and different mechanism of action
Uniqueness: 4-Hydroperoxybenzenesulfonamide is unique due to its hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
165070-56-4 |
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Molecular Formula |
C6H7NO4S |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
4-hydroperoxybenzenesulfonamide |
InChI |
InChI=1S/C6H7NO4S/c7-12(9,10)6-3-1-5(11-8)2-4-6/h1-4,8H,(H2,7,9,10) |
InChI Key |
SYJUJRIXXDRSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OO)S(=O)(=O)N |
Origin of Product |
United States |
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